molecular formula C10H14N4O6 B14628752 Butan-1-amine;1,3,5-trinitrobenzene CAS No. 54635-87-9

Butan-1-amine;1,3,5-trinitrobenzene

Cat. No.: B14628752
CAS No.: 54635-87-9
M. Wt: 286.24 g/mol
InChI Key: OUKXMIFCPUZHGE-UHFFFAOYSA-N
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Description

Butan-1-amine (CAS 109-73-9) is a primary aliphatic amine with a four-carbon chain. It is a colorless liquid with a strong ammonia-like odor, commonly used in organic synthesis, agrochemicals, and pharmaceuticals. Its reactivity is typical of primary amines, participating in alkylation, acylation, and condensation reactions.

1,3,5-Trinitrobenzene (CAS 99-35-4) is a nitroaromatic compound with three nitro groups symmetrically substituted on a benzene ring. It is a yellow crystalline solid with high thermal stability and explosive properties, historically used in military applications. Its toxicity primarily affects blood oxygen transport and may cause methemoglobinemia .

Properties

CAS No.

54635-87-9

Molecular Formula

C10H14N4O6

Molecular Weight

286.24 g/mol

IUPAC Name

butan-1-amine;1,3,5-trinitrobenzene

InChI

InChI=1S/C6H3N3O6.C4H11N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2-3-4-5/h1-3H;2-5H2,1H3

InChI Key

OUKXMIFCPUZHGE-UHFFFAOYSA-N

Canonical SMILES

CCCCN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Trinitrobenzene can be synthesized through the nitration of benzene derivatives. One common method involves the nitration of methylbenzene (toluene) to form trinitrotoluene (TNT), which is then oxidized and decarboxylated to yield 1,3,5-trinitrobenzene . Butan-1-amine can be synthesized through the reduction of butan-1-nitrile or through the amination of butanol.

Industrial Production Methods

Industrial production of 1,3,5-trinitrobenzene typically involves the nitration of benzene or its derivatives using a mixture of nitric acid and sulfuric acid. The process requires careful control of temperature and reaction conditions to ensure the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

    Reduction: 1,3,5-Triaminobenzene

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

Butan-1-amine

Butan-1-amine, also known as n-butylamine, is a simple alkyl amine that exhibits reactions typical of other alkyl amines, including alkylation, acylation, and condensation with carbonyls .

Uses:

  • Pesticide, Pharmaceutical, and Emulsifier Manufacturing n-Butylamine is utilized as a component in the production of pesticides, such as thiocarbazides, pharmaceuticals, and emulsifiers .
  • Rubber Vulcanization Accelerator It serves as a precursor in the manufacture of N, N′-dibutylthiourea, which is used as a rubber vulcanization accelerator .
  • Plasticizer n-butylbenzenesulfonamide, a plasticizer for nylon, is also made using butan-1-amine .
  • Synthesis of various compounds Butan-1-amine is used in the synthesis of several compounds, including fengabine, the fungicide benomyl, butamoxane and the antidiabetic tolbutamide .

1,3,5-Trinitrobenzene

1,3,5-Trinitrobenzene is one of the isomers of trinitrobenzene, with the formula C6H3(NO2)3 . It is a pale yellow solid and is highly explosive .

Synthesis and Reactions:

  • 1,3,5-Trinitrobenzene is produced by the decarboxylation of 2,4,6-trinitrobenzoic acid .
  • It forms charge-transfer complexes with electron-rich arenes .
  • Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol .
  • Cyclic trimerization of 1-nitroethyne can generate 1,3,5-trinitrobenzene .

Uses and Applications:

  • Explosive Trinitrobenzene is primarily used as a high explosive compound for commercial mining and military applications . It is more explosive than TNT but also more expensive .
  • pH Indicator It has been used as a narrow-range pH indicator .
  • Vulcanization Agent 1,3,5-Trinitrobenzene can be used as an agent to vulcanize natural rubber .
  • Mediating Agent It can act as a mediating agent to mediate the synthesis of other explosive compounds .
  • Precursor to Energetic Materials Several new trinitrobenzene isomers have been created as potential precursors to energetic materials .

Solubility Considerations

The solubility of nitrated aromatic and nitramine species, including 1,3,5-trinitrobenzene, is of interest in various applications. These species often exhibit poor solubility in common industrial solvents, which can be a significant problem .

Solvents:

  • N-methylpyrrolidone and N,N-dimethylformamide These are considered the best solvents for many applications involving nitrated aromatics and nitramines, although their performance is not always ideal .
  • Blended solvents Research is ongoing to determine if blended solvents might be more effective at dissolving energetic materials compared to single solvents .

Mechanism of Action

The mechanism of action of 1,3,5-trinitrobenzene involves its ability to undergo reduction and form reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and cellular components, leading to a range of biochemical effects .

Comparison with Similar Compounds

Key Findings :

  • Longer carbon chains (e.g., pentan-1-amine) increase boiling points and reduce water solubility.
  • Shorter chains (e.g., ethylamine) enhance volatility and reactivity in nucleophilic substitutions .

1,3,5-Trinitrobenzene vs. Other Nitroaromatics

1,3,5-Trinitrobenzene is contrasted with 1,3-Dinitrobenzene (CAS 99-65-0) and 2,4,6-Trinitrotoluene (TNT) (CAS 118-96-7):

Property 1,3,5-Trinitrobenzene 1,3-Dinitrobenzene TNT
Nitro Groups 3 2 3
Melting Point (°C) 122–124 89–90 80–82
Explosive Velocity (m/s) 7,300 Non-explosive 6,900
Toxicity (LD50, oral rat) 100–200 mg/kg 350 mg/kg 795 mg/kg

Key Findings :

  • Symmetry and Stability : 1,3,5-Trinitrobenzene’s symmetrical structure enhances thermal stability compared to TNT, which has a methyl group that destabilizes the ring .
  • Toxicity : Higher nitro group count correlates with increased toxicity; 1,3,5-trinitrobenzene disrupts hemoglobin more severely than dinitrobenzene .

Q & A

What are the standard synthetic routes for 1,3,5-trinitrobenzene (TNB), and how do experimental conditions influence purity and yield?

Answer:
1,3,5-Trinitrobenzene is typically synthesized via nitration of benzene derivatives under controlled conditions. A common method involves the nitration of 1,3-dinitrobenzene using a mixed acid (HNO₃/H₂SO₄) at 80–100°C. However, side reactions such as isomerization (e.g., formation of 1,2,4-trinitrobenzene) may occur if temperature or acid concentration exceeds optimal thresholds. To mitigate impurities, fractional crystallization in ethanol or acetone is recommended . Advanced protocols from Los Alamos National Laboratory emphasize recrystallization in ionic liquids (e.g., 3-ethyl-1-methylimidazolium acetate) to enhance crystal quality and reduce solvent toxicity .

Key Parameters:

  • Temperature: Maintain below 100°C to prevent decomposition.
  • Solvent System: Use polar aprotic solvents (DMSO, DMF) for improved solubility.
  • Yield Optimization: Monitor nitration stoichiometry (3:1 HNO₃-to-substrate ratio).

How can spectroscopic and computational methods resolve discrepancies in the solubility data of Butan-1-amine?

Answer:
Discrepancies in solubility data often arise from solvent polarity or measurement techniques. For Butan-1-amine (C₄H₁₁N), UV-Vis spectroscopy (200–300 nm) can quantify amine concentration in aqueous/organic phases, while density functional theory (DFT) simulations predict solvation energies. For example, NIST data indicates a solubility of 12.5 g/100 mL in water at 25°C, but deviations may occur due to pH-dependent protonation (pKa ~10.6). Cross-validate experimental results with COSMO-RS computational models to account for solvent-solute interactions .

Methodological Workflow:

Experimental: Measure solubility via gravimetric analysis in triplicate.

Computational: Simulate solvation free energy using Gaussian09 with SMD solvent model.

Statistical Analysis: Apply ANOVA to identify outliers in conflicting datasets.

What advanced purification strategies improve the crystallinity of 1,3,5-trinitrobenzene derivatives like TATB?

Answer:
1,3,5-Triamino-2,4,6-trinitrobenzene (TATB), a derivative of TNB, requires high crystallinity for stability in energetic formulations. Green purification methods include:

  • Ionic Liquid Recrystallization: Dissolve crude TATB in 3-ethyl-1-methylimidazolium acetate/DMSO co-solvent, followed by anti-solvent (water) precipitation. This reduces defects by 40% compared to traditional methods .
  • High-Pressure Recrystallization: Apply 5–10 GPa to align molecular packing, as observed via in situ X-ray diffraction .

Quality Metrics:

  • Crystal Size Distribution: Use SEM or dynamic light scattering.
  • Thermal Stability: DSC analysis (decomposition onset >300°C).

How do high-pressure conditions affect the structural stability of 1,3,5-trinitrobenzene?

Answer:
Under high pressure (>5 GPa), TNB undergoes phase transitions detectable via infrared spectroscopy and second-harmonic generation (SHG). Key findings:

  • Hydrogen Bonding: Pressure-induced planarization of nitro groups enhances intermolecular H-bonding, increasing density by ~15% .
  • Anisotropic Compression: Lattice parameters a and c compress nonlinearly above 3 GPa, per single-crystal XRD .

Experimental Design:

  • Diamond Anvil Cell (DAC): Load TNB sample with ruby pressure calibrant.
  • In Situ Spectroscopy: Monitor mid-IR (500–4000 cm⁻¹) for nitro-group vibrational shifts.

What safety protocols are critical when handling Butan-1-amine and 1,3,5-trinitrobenzene in laboratory settings?

Answer:

  • Butan-1-amine: Use fume hoods to prevent inhalation (TLV-TWA 5 ppm). Neutralize spills with 5% acetic acid .
  • 1,3,5-Trinitrobenzene: Avoid friction/impact; store in rubber-lined containers. Toxicity includes methemoglobinemia—monitor blood oxygen levels post-exposure .

Emergency Response:

  • Skin Contact: Wash with 10% sodium bicarbonate (Butan-1-amine) or polyethylene glycol (TNB).
  • Waste Disposal: Degrade TNB via Fenton oxidation (Fe²⁺/H₂O₂) to non-explosive byproducts .

How can researchers reconcile conflicting thermal stability data for 1,3,5-trinitrobenzene across studies?

Answer:
Discrepancies often stem from differing heating rates or sample purity. Standardize testing via:

  • DSC/TGA: Use 5°C/min heating rate under N₂ atmosphere.
  • Kinetic Analysis: Apply Flynn-Wall-Ozawa method to derive activation energy (Ea). LANL studies report Ea = 180 kJ/mol for TNB, varying ±10% with crystallinity .

Data Validation:

  • Compare with reference materials (e.g., NIST SRM 2242).
  • Publish raw DSC curves with baseline corrections.

What computational frameworks predict the reactivity of Butan-1-amine in nucleophilic substitution reactions?

Answer:
Butan-1-amine’s nucleophilicity is governed by electron density at the amine group. Use:

  • Fukui Function Analysis: Identify nucleophilic sites via Gaussian16 (B3LYP/6-311++G**).
  • Molecular Dynamics (MD): Simulate reaction pathways with explicit solvent models (e.g., water, ethanol).

Case Study:

  • SN2 Reactions: Predict rate constants using Eyring-Polanyi equation and transition state theory .

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